molecular formula C21H32O6 B2403828 Isonanangenine B CAS No. 1623153-14-9

Isonanangenine B

Cat. No.: B2403828
CAS No.: 1623153-14-9
M. Wt: 380.481
InChI Key: WQPFOWNSHXWLAY-NFWXSOHESA-N
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Biochemical Analysis

Biochemical Properties

Isonanangenine B plays a role in biochemical reactions by interacting with various biomolecules. It has been shown to decrease survivin mRNA expression in a reporter assay when used at concentrations of 13.6, 18.42, and 26.31 µM . Furthermore, this compound inhibits STAT3 and NF-κB binding to the survivin promoter in chromatin immunoprecipitation (ChIP) assays .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways and gene expression. Specifically, it inhibits the binding of STAT3 and NF-κB to the survivin promoter, thereby potentially influencing the expression of this gene .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects by inhibiting the binding of transcription factors STAT3 and NF-κB to the survivin promoter . This inhibition could lead to changes in gene expression, potentially affecting cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isonanangenine B involves several steps, starting from the extraction of the compound from the fungal source. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically isolated using chromatographic techniques and characterized by spectroscopic methods such as NMR and mass spectrometry .

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from the natural fungal source, Aspergillus nanangensis .

Chemical Reactions Analysis

Types of Reactions: Isonanangenine B undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Isonanangenine B has several scientific research applications, including:

Properties

IUPAC Name

[(5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-6,6,9a-trimethyl-3-oxo-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6/c1-5-6-7-8-16(23)27-14-11-13-18(24)26-12-21(13,25)20(4)15(22)9-10-19(2,3)17(14)20/h11,14-15,17,22,25H,5-10,12H2,1-4H3/t14-,15-,17+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPFOWNSHXWLAY-NFWXSOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1C=C2C(=O)OCC2(C3(C1C(CCC3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C2C(=O)OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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